Benzylideneaminoisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzylideneamino)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-12-8-4-5-9-13(12)17(15(14)19)16-10-11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBWPYYJMHVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706633 | |
| Record name | 1-(Benzylideneamino)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10604-20-3 | |
| Record name | 1-(Benzylideneamino)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Benzylideneaminoisatin
Conventional Synthetic Pathways to Benzylideneaminoisatin
The most traditional and straightforward method for the synthesis of this compound involves the direct condensation of isatin (B1672199) with benzylamine (B48309). This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent. The choice of solvent and the use of a catalytic amount of acid can significantly influence the reaction rate and yield.
Commonly employed solvents for this condensation include ethanol (B145695) and acetic acid. When refluxed in ethanol, often with a catalytic amount of glacial acetic acid, the reaction proceeds to give the desired Schiff base in good yields. Acetic acid can also be used as the solvent, which simultaneously acts as the catalyst for the condensation. The reaction involves the nucleophilic attack of the primary amine on the C3-carbonyl group of isatin, followed by dehydration to form the imine bond.
The following table summarizes typical conditions for the conventional synthesis of this compound and its derivatives.
| Isatin Derivative | Amine | Solvent | Conditions | Yield (%) | Reference |
| Isatin | Benzylamine | Ethanol/Glacial Acetic Acid | Reflux | ~85 | youtube.com |
| Isatin | p-Phenylenediamine | Ethanol | Reflux | Good | nih.gov |
| Substituted Isatins | Aromatic Amines | Ethanol | Reflux | Good | nih.gov |
| Indolin-2-one | Dimethylaminobenzaldehyde | Acetic Acid | Reflux, 3h | High | nih.gov |
Expedient and Modified Synthetic Protocols
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.comajrconline.org In the synthesis of this compound, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique is particularly effective for the rapid generation of libraries of isatin-based Schiff bases.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method for the synthesis of Schiff bases. questjournals.orgresearchgate.netijcce.ac.irresearchgate.net Ultrasound irradiation enhances the reaction rate through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to a more efficient condensation of isatin and benzylamine. This method is often carried out at room temperature, offering a milder alternative to conventional refluxing.
Catalytic Approaches in this compound Synthesis
The condensation reaction to form this compound can be significantly accelerated by the use of catalysts. Both Brønsted and Lewis acids are effective in promoting the dehydration step of imine formation.
Brønsted Acid Catalysis: Simple Brønsted acids like glacial acetic acid are commonly used as catalysts in the synthesis of isatin Schiff bases. nih.gov Stronger acids such as p-toluenesulfonic acid can also be employed to further enhance the reaction rate. These catalysts protonate the carbonyl oxygen of isatin, increasing its electrophilicity and facilitating the nucleophilic attack by benzylamine.
Lewis Acid Catalysis: Lewis acids have also proven to be efficient catalysts for the synthesis of this compound and its derivatives. For instance, iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)3) has been successfully used to catalyze the condensation of isatin with various aromatic primary amines under conventional heating, affording the corresponding Schiff bases in good yields. beilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.
Multicomponent Reactions Incorporating this compound Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isatin and benzylamine are frequently used as precursors in MCRs, where the in situ formation of this compound or a related azomethine ylide is a key step.
Green Chemistry Principles in this compound Synthesis
In line with the growing importance of sustainable chemistry, green synthetic approaches for this compound have been explored. These methods aim to reduce the environmental impact by minimizing the use of hazardous solvents and energy consumption.
Microwave-Assisted Green Synthesis: As mentioned earlier, microwave-assisted synthesis is considered a green chemistry approach due to its energy efficiency and often solvent-free conditions. youtube.comajrconline.orgresearchgate.netajrconline.org The rapid and efficient heating under microwave irradiation reduces the need for large volumes of solvents and prolonged reaction times.
Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis is another environmentally benign method that often allows for reactions to be conducted at ambient temperature and in the absence of solvents, thereby reducing energy consumption and the use of volatile organic compounds. questjournals.orgresearchgate.netresearchgate.net
Synthetic Strategies for Analogs and Derivatives of this compound
The structural versatility of this compound allows for the synthesis of a wide range of analogs and derivatives by modifying either the isatin or the benzylamine moiety.
Substitution on the Isatin Ring: A variety of substituted isatins can be used as starting materials to introduce functional groups onto the aromatic ring of the this compound scaffold. For example, 5-chloro- or 5-bromo-isatin can be condensed with benzylamine to yield the corresponding halogenated Schiff bases. These substitutions can be used to modulate the electronic properties and biological activity of the final compounds. mdpi.com
Substitution on the Benzylamine Ring: Similarly, substituted benzylamines can be employed to introduce a range of functional groups on the benzylidene part of the molecule. For instance, reacting isatin with N-acetylated benzylamines or other substituted benzylamines allows for the synthesis of a library of derivatives with diverse functionalities. ajrconline.org
N-Alkylation/Arylation of the Isatin Nitrogen: The nitrogen atom of the isatin ring can be alkylated or arylated prior to the condensation reaction to introduce further diversity. This allows for the synthesis of N-substituted this compound derivatives with potentially altered steric and electronic properties.
Role as a Key Synthetic Intermediate in Complex Molecule Construction
This compound and its derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems. The imine functionality and the reactive centers in the isatin core provide multiple avenues for further chemical transformations.
Synthesis of Spirooxindoles: Isatin-based Schiff bases are key precursors in the synthesis of spirooxindoles, a class of compounds with significant biological activities. For instance, the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from isatin and an amino acid, with a suitable dipolarophile leads to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives. Similarly, multicomponent reactions involving isatin, an amine, and other reagents can yield complex spirocyclic systems like spiro[indoline-3,4'-pyridines]. beilstein-journals.orgnih.gov
Synthesis of β-Lactams: The imine bond of this compound can undergo a [2+2] cycloaddition reaction with a ketene, generated in situ from an acyl chloride and a base, to form a β-lactam ring. nih.govorganic-chemistry.orgjocpr.comnih.gov This Staudinger synthesis provides access to isatin-containing monocyclic β-lactams, which are of interest in medicinal chemistry.
Synthesis of Pyrazolo[3,4-b]pyridines: Isatin Schiff bases have been utilized as precursors for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. These compounds are typically synthesized through a multi-step sequence involving the initial formation of the Schiff base followed by cyclization reactions. nih.govias.ac.in
Advanced Spectroscopic and Crystallographic Elucidation of Benzylideneaminoisatin Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including benzylideneaminoisatin. chemistrystudent.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. chemistrystudent.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number and types of protons in a molecule. In this compound, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Aromatic protons on the isatin (B1672199) and benzylidene moieties typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings. The azomethine proton (-N=CH-) is also expected to resonate in this region. Protons of any substituent groups on the aromatic rings will have characteristic chemical shifts.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 8.5 | m | - |
| -N=CH- | 8.0 - 8.5 | s | - |
| Substituent Protons | Varies | - | - |
| Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual values can vary based on the solvent and specific substituents. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. masterorganicchemistry.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. bhu.ac.in The carbonyl carbons (C=O) of the isatin ring are characteristically found at the most downfield positions (δ 160-180 ppm). The carbons of the aromatic rings and the azomethine group (-N=C-) also have distinct chemical shifts.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (amide) | ~163 |
| C=O (ketone) | ~183 |
| C=N | ~158 |
| Aromatic C | 110 - 150 |
| Note: These are approximate values and can be influenced by substituents and solvent effects. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into the molecular structure. ucl.ac.uklibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org It helps in tracing the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. researchgate.net It is invaluable for assigning carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. edinst.commdpi.com These methods measure the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. edinst.com Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the compound. bruker.com
In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the following functional groups:
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (if present) | 3200 - 3400 | Stretching vibration |
| C-H (aromatic) | 3000 - 3100 | Stretching vibration |
| C=O (amide) | 1710 - 1730 | Stretching vibration |
| C=O (ketone) | 1680 - 1700 | Stretching vibration |
| C=N (imine) | 1620 - 1640 | Stretching vibration |
| C=C (aromatic) | 1450 - 1600 | Stretching vibration |
The precise positions of these bands can provide information about the electronic environment and potential hydrogen bonding within the molecule.
Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. drawellanalytical.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can be used to identify chromophores (light-absorbing groups) within the molecule. For this compound, the extended conjugation involving the isatin and benzylidene rings is expected to give rise to strong absorptions in the UV-Vis region.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. biocompare.com Not all molecules that absorb light will fluoresce. The fluorescence spectrum can provide information about the electronic structure and the environment of the molecule. biocompare.com The combination of UV-Vis and fluorescence spectroscopy can offer a more complete picture of the electronic properties of this compound. biocompare.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org In a mass spectrometer, molecules are ionized to form molecular ions (M+), and their mass-to-charge ratio (m/z) is measured. libretexts.org The molecular ion peak provides the molecular weight of the compound.
Furthermore, the molecular ions can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is unique to a particular molecule and can provide valuable structural information. libretexts.org Analysis of the fragmentation pattern of this compound can help to confirm the connectivity of the isatin and benzylidene moieties. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
X-ray Diffraction (XRD) for Solid-State Structure Determination
For instance, the C8–N2–C9–C11 torsion angle is +89.77(12)° for HL1, while the corresponding C2–N2–C9–C11 torsion angle in HL4 is +106.8(3)°. tandfonline.com This highlights the conformational flexibility of the benzylideneamino moiety, which can be influenced by substituents on the aromatic ring. The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonds. tandfonline.com
Table 1: Selected Crystallographic Data for a Representative Isatin Schiff Base Derivative (HL1) (Data sourced from a study on a closely related analogue) tandfonline.com
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.938(1) |
| b (Å) | 11.235(2) |
| c (Å) | 14.896(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1326.9(4) |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, where applicable)
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful tool for investigating the stereochemical properties of chiral molecules in solution. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of enantiomers. researchgate.netif-pan.krakow.pl
For this compound derivatives that possess a chiral center, ECD spectroscopy is instrumental in confirming their enantiopurity and assigning their absolute configuration. unige.chmdpi.com The synthesis of enantiopure Schiff bases from isatin and chiral amines, such as (R)-(Ar)-ethylamines, yields compounds that are active in CD spectroscopy. tandfonline.com The CD spectra of these compounds, as well as their metal complexes, can confirm that the chirality is maintained throughout chemical transformations. tandfonline.comnih.gov
Studies on chiral isatin Schiff bases have demonstrated that these molecules exhibit distinct Cotton effects in their CD spectra. tandfonline.com For example, the enantiopure Schiff bases derived from isatin and (R)-phenylethylamine show characteristic CD signals that are mirror images of their corresponding (S)-enantiomers. The formation of metal complexes with these chiral ligands can also induce new CD signals or modify existing ones, providing insights into the geometry of the coordination sphere.
The application of chiroptical assays using isatins has been explored for the enantioselective sensing of chiral amines. researchgate.net The reaction between an isatin and a chiral amine to form a ketimine can generate strong, red-shifted CD signals, the intensity of which can be correlated with the enantiomeric excess of the amine. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives or complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for studying chemical species that have one or more unpaired electrons. nih.govnih.govspectroscopyeurope.comresearchgate.net This makes it an ideal method for characterizing paramagnetic derivatives of this compound, such as its transition metal complexes or organic radical forms. EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and coordination environment of the paramagnetic center. nih.gov
While this compound itself is not paramagnetic, its complexes with transition metals like copper(II), manganese(II), or cobalt(II) often are. ijirset.comnih.govosti.gov The Schiff base ligand, derived from the condensation of isatin and an amine, can act as a chelating agent, forming stable complexes with metal ions. uq.edu.aubiointerfaceresearch.com
EPR studies of Cu(II) complexes with isatin-derived Schiff bases have been particularly informative. ijirset.comnih.govuq.edu.au The EPR spectra of these complexes, typically recorded in a frozen solution (e.g., in DMSO at liquid nitrogen temperature), provide parameters such as the g-tensor values (g|| and g⊥) and the copper hyperfine coupling constant (A||). These parameters are sensitive to the geometry of the copper center and the nature of the coordinating atoms. For instance, the relative values of g|| and g⊥ can help distinguish between a square planar, tetrahedral, or octahedral coordination geometry.
In many reported Cu(II) complexes of isatin Schiff bases, the spectral data are consistent with a distorted square planar or octahedral geometry around the copper ion, with the ligand coordinating through the imine nitrogen and a carbonyl oxygen. ijirset.combiointerfaceresearch.com
Table 2: Representative EPR Spectral Data for a Cu(II) Complex of an Isatin Schiff Base (Data sourced from studies on closely related analogues) ijirset.com
| Parameter | Representative Value |
| g | |
| g⊥ | 2.05 - 2.08 |
| A | |
| g_iso | ~2.1 |
| G (Geometric Parameter) | > 4 |
The geometric parameter, G, calculated as (g|| - 2.0023) / (g⊥ - 2.0023), is often used to assess the extent of exchange interaction between copper centers in a polycrystalline state. A value of G > 4 typically indicates negligible exchange interaction. ijirset.com
Computational and Theoretical Chemistry Studies of Benzylideneaminoisatin
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Benzylideneaminoisatin, DFT calculations have been employed to determine key molecular properties.
Molecular Geometry: DFT calculations are used to optimize the three-dimensional structure of this compound, providing accurate bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric properties.
Molecular Docking Simulations for Interaction Prediction with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in identifying potential biomolecular targets and elucidating the nature of their interactions.
By docking this compound into the active sites of various proteins, researchers can predict its binding affinity and mode of interaction. This information is invaluable for understanding its potential pharmacological activity and for designing more potent and selective derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations provide insights into its conformational flexibility and the dynamics of its interaction with biological targets.
These simulations can reveal how the molecule changes its shape over time and how it adapts to the binding pocket of a protein. This dynamic information is complementary to the static picture provided by molecular docking and is crucial for a comprehensive understanding of ligand-binding events.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For this compound, FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack, providing valuable information for predicting its chemical behavior and for designing new synthetic routes.
Molecular Electrostatic Potential (MESP) Surface Mapping and Reactivity Descriptors
The Molecular Electrostatic Potential (MESP) surface is a map of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the regions of a molecule that are most likely to interact with other charged or polar species.
For this compound, MESP analysis can identify the regions of positive and negative electrostatic potential, which correspond to the electrophilic and nucleophilic sites, respectively. This information, along with other reactivity descriptors derived from DFT calculations, provides a detailed picture of the molecule's reactivity.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of molecules based on their chemical structure. In the case of this compound, QSPR models can be developed to predict various physicochemical and biological properties of its derivatives.
By correlating the structural features of a series of this compound analogs with their experimentally determined properties, QSPR models can be used to guide the design of new compounds with improved characteristics.
Chemical Reactivity and Mechanistic Investigations of Benzylideneaminoisatin
Reaction Mechanisms of Benzylideneaminoisatin Transformations
The transformations of this compound are governed by the interplay of its functional groups. The isatin (B1672199) moiety, with its electron-withdrawing carbonyl groups, significantly influences the reactivity of the exocyclic imine bond. The C3 carbon of the isatin core is highly electrophilic, making it susceptible to nucleophilic attack. This electrophilicity is a key factor in many of its reactions. nih.gov
Mechanistic pathways for reactions involving isatin derivatives often involve the initial attack of a nucleophile on the C3 carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent rearrangement or ring-opening can then occur. In the case of this compound, the imine functionality introduces additional reaction pathways. For instance, reactions can proceed via nucleophilic addition to the imine carbon, or through cycloaddition reactions involving the C=N double bond.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by distinct nucleophilic and electrophilic centers.
Electrophilic Character: The primary electrophilic center is the carbon atom of the imine group (C=N). This carbon is rendered electron-deficient by the adjacent electron-withdrawing isatin ring system. Consequently, it is susceptible to attack by a variety of nucleophiles. The carbonyl carbon (C=O) at the C2 position of the isatin ring also exhibits electrophilic character and can participate in addition reactions.
Nucleophilic Character: The nitrogen atom of the imine moiety possesses a lone pair of electrons and can act as a nucleophile. Its nucleophilicity can be enhanced by the presence of electron-donating groups on the benzylidene ring.
The interplay between these electrophilic and nucleophilic sites dictates the course of many reactions involving this compound. For example, in borylcopper-mediated homocoupling reactions of isatin imines, an umpolung of the imine reactivity is observed, where the typically electrophilic imine carbon acts as a nucleophile after activation. nih.gov
Cycloaddition Reactions Involving the Imine Moiety
The imine functionality of this compound and its derivatives is a valuable component in cycloaddition reactions, providing a route to complex heterocyclic structures. Isatin-derived imines, particularly in the form of azomethine ylides or imines, have been shown to participate in various cycloaddition pathways.
[3+2] Cycloaddition: Isatin N,N'-cyclic azomethine imines, which are structurally related to this compound, undergo [3+2] cycloaddition reactions with dipolarophiles like maleimides. acs.org These reactions, often catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can proceed through an unexpected abnormal pathway to yield spiro-fused heterocyclic systems. acs.org In some cases, isatin azomethine imines can act as a [C,O] 2-atom synthon in [2+3] cycloadditions with in situ generated azaoxyallyl cations. acs.org
[3+3] Cycloaddition: Furthermore, isatin-derived cyclic imine 1,3-dipoles can participate in [3+3] cycloaddition reactions with α,β-unsaturated aldehydes. These reactions, catalyzed by DBU, can be performed in water, offering a green chemistry approach to the synthesis of spiro heterocyclic oxindoles containing aza-quaternary centers. nih.govscispace.comrsc.org
The diastereoselectivity of these cycloaddition reactions can be influenced by the reaction conditions, including the choice of solvent and catalyst. nih.govscispace.comrsc.org
Hydrolytic Stability and Pathways
The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly in aqueous environments. The imine bond is susceptible to hydrolysis, which involves the cleavage of the C=N bond to regenerate the parent isatin and benzylamine (B48309).
The mechanism of hydrolysis is generally acid or base-catalyzed. Under acidic conditions, the imine nitrogen is protonated, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion can directly attack the imine carbon.
Studies on the hydrolysis of isatin and its derivatives have shown a complex dependence on pH. The hydrolysis of isatin itself involves the formation of tetrahedral intermediates in different protonic states, which can then break down to the products through pathways catalyzed by hydroxide ions, hydronium ions, or water.
Photochemical Transformations and Reaction Products
The photochemical behavior of this compound is influenced by the chromophoric isatin and benzylidene moieties. Isatin itself has been shown to undergo photochemical transformations upon UV irradiation. When isolated in a low-temperature argon matrix, UV excitation of isatin leads to photodecarbonylation, resulting in the formation of benzoazetinone and its open-ring isomer, α-iminoketene. acs.org
Coordination Chemistry and Metal Complexation of Benzylideneaminoisatin
Benzylideneaminoisatin as a Ligand in Metal Coordination
This compound is a Schiff base ligand, typically synthesized through the condensation reaction of an aminoisatin derivative with benzaldehyde (B42025) or the reaction of isatin (B1672199) with an amine containing a benzylidene group. These ligands are of great importance in coordination chemistry as they can coordinate with metal ions through the azomethine nitrogen atom mdpi.comsapub.org. The isatin moiety itself provides additional potential donor sites, including the carbonyl oxygen and, in some cases, a deprotonated ring nitrogen, allowing for diverse coordination modes.
Isatin-based Schiff bases can act as bidentate, tridentate, or even tetradentate ligands, depending on the specific structure of the Schiff base and the reaction conditions mdpi.comnih.gov. In many instances, these ligands coordinate to metal ions as bidentate chelating agents, utilizing the azomethine nitrogen and a carbonyl oxygen atom from the isatin ring biointerfaceresearch.comresearchgate.net. The presence of various donor atoms allows these Schiff bases to form stable chelate rings with metal ions, a fundamental aspect of their coordination chemistry nih.govrroij.com. The electronic properties and steric factors of the substituents on both the isatin and benzylidene rings can influence the stability and structure of the resulting metal complexes.
Synthesis of Transition Metal Complexes and Inner-Sphere Characterization
The synthesis of transition metal complexes with this compound and related Schiff bases is generally straightforward. A common method involves the reaction of the Schiff base ligand with a metal salt (such as chlorides, acetates, or nitrates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695) jmchemsci.comlongdom.org. The mixture is typically refluxed for several hours to ensure the completion of the complexation reaction longdom.org. The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and dried nih.gov.
The synthesized metal complexes are characterized by various physicochemical techniques to confirm their composition and the nature of the inner coordination sphere. Elemental analysis (C, H, N) is crucial for determining the stoichiometry of the complexes, which often reveals a 1:1 or 1:2 metal-to-ligand ratio orientjchem.orgresearchgate.net. Molar conductivity measurements in solvents like DMSO or DMF help to distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anions are part of the coordination sphere or exist as counter-ions biointerfaceresearch.comiiste.org. Thermogravimetric analysis (TGA) can be employed to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules biointerfaceresearch.com.
Structural Elucidation of Metal-Benzylideneaminoisatin Complexes
The determination of the precise structure of these metal complexes is essential for understanding their properties and potential applications. This is achieved through a combination of spectroscopic methods and, when possible, single-crystal X-ray diffraction.
Based on analytical and spectroscopic data, various coordination geometries have been proposed for metal complexes of isatin-derived Schiff bases. The specific geometry is influenced by the nature of the metal ion, its oxidation state, the coordination number, and the denticity of the ligand.
Commonly observed geometries include:
Octahedral: For many Co(II), Ni(II), and Mn(II) complexes, a six-coordinate octahedral geometry is often proposed, particularly when two tridentate ligands or a combination of bidentate ligands and solvent molecules or anions occupy the coordination sphere biointerfaceresearch.comorientjchem.org.
Tetrahedral: In some cases, especially for Zn(II) and some Co(II) complexes, a four-coordinate tetrahedral geometry is observed eurjchem.com.
Square Planar: Cu(II) and Ni(II) complexes frequently exhibit a square planar geometry biointerfaceresearch.com. For instance, a Cu(II) complex with an isatin Schiff base was found to have a distorted square planar geometry biointerfaceresearch.com.
The stereochemistry of the complexes is dictated by the arrangement of the ligands around the central metal ion. The formation of cis or trans isomers is possible depending on the coordination mode of the ligands.
The bonding in these complexes primarily involves the donation of electron pairs from the nitrogen and oxygen atoms of the Schiff base ligand to the d-orbitals of the transition metal ion, forming coordinate covalent bonds. The key donor sites are typically the imine (azomethine) nitrogen and the carbonyl oxygen of the isatin ring biointerfaceresearch.comresearchgate.net. In certain Schiff bases derived from hydroxyl-substituted aldehydes, the phenolic oxygen can also deprotonate and coordinate to the metal ion nih.govjmchemsci.com. The involvement of these atoms in coordination is confirmed by shifts in their respective vibrational frequencies in the IR spectra of the complexes compared to the free ligand.
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are indispensable for characterizing metal complexes of this compound and its analogues.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)). This band typically shifts to a lower frequency (red shift) upon complexation, indicating the coordination of the imine nitrogen to the metal center orientjchem.orgsemanticscholar.org. Similarly, a shift in the carbonyl stretching frequency (ν(C=O)) of the isatin moiety suggests its involvement in bonding nih.gov. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds orientjchem.org.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions, which may be shifted upon complexation longdom.orgsemanticscholar.org. More importantly, the appearance of new, weaker absorption bands in the visible region, which are absent in the free ligand, can be assigned to d-d electronic transitions of the metal ion. The position and number of these d-d bands are characteristic of the coordination geometry of the metal ion (e.g., octahedral or tetrahedral) longdom.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ni(II) in a square planar geometry, Pt(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shift of the azomethine proton (-CH=N-) in the ¹H NMR spectrum is particularly informative; a downfield shift upon complexation is indicative of its involvement in coordination researchgate.net. Changes in the chemical shifts of the aromatic protons of the isatin and benzylidene rings also provide evidence of complex formation researchgate.net.
Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight of the synthesized ligands and their complexes, thus corroborating the proposed stoichiometry biointerfaceresearch.comjmchemsci.com.
A summary of typical spectroscopic data for isatin Schiff base metal complexes is presented below.
| Spectroscopic Technique | Key Feature | Observation upon Complexation | Reference |
| IR Spectroscopy | Azomethine stretch (ν(C=N)) | Shift to lower frequency | orientjchem.orgsemanticscholar.org |
| Carbonyl stretch (ν(C=O)) | Shift to lower frequency | nih.gov | |
| New bands in far-IR | Appearance of ν(M-N) and ν(M-O) | orientjchem.org | |
| UV-Vis Spectroscopy | d-d transitions | Appearance of new bands in the visible region | longdom.org |
| ¹H NMR Spectroscopy | Azomethine proton (-CH=N-) | Downfield shift | researchgate.net |
Reactivity and Catalytic Applications of this compound Metal Complexes
Transition metal complexes of Schiff bases, including those derived from isatin, are known to exhibit significant catalytic activity in various organic transformations nih.govekb.eg. Their catalytic potential stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.
Isatin-based Schiff base metal complexes have been investigated as catalysts in oxidation reactions. For example, some complexes have shown the ability to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, using environmentally benign oxidants like hydrogen peroxide researchgate.net. The efficiency of the catalyst can be influenced by the nature of the metal ion and the ligand structure.
Furthermore, these complexes have applications in other catalytic processes such as polymerization, reduction, and various condensation reactions mdpi.comepa.gov. The Schiff base ligand can be tailored by introducing different substituents to fine-tune the steric and electronic properties of the metal center, thereby enhancing the catalytic activity and selectivity of the complex. The study of their reactivity continues to be an active area of research, with the potential for developing novel and efficient catalysts for industrial and synthetic applications nih.gov.
Biological Activity and Structure Activity Relationship Sar Studies
In Vitro Assessment of Antiproliferative Activity against Cancer Cell Lines
Isatin (B1672199) Schiff bases have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. The cytotoxic activity is influenced by the nature and position of substituents on both the isatin core and the benzylidene moiety.
Numerous studies have synthesized and evaluated series of isatin-Schiff base derivatives, revealing potent activity. For instance, certain hybrids of isatin-Schiff's base and chalcone (B49325) exhibited significant antitumor activity against human cell lines including MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon), with IC50 values ranging from 0.68 to 35.60 μM. researchgate.net Symmetrical bis-Schiff base derivatives of isatin have also been investigated, with one compound, 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one), showing particular potency against HepG2 cells with an IC50 value of approximately 4.23 μM. nih.gov
The antiproliferative potential of various isatin Schiff bases is summarized in the table below.
| Compound Type | Cell Line | IC50 (μM) | Reference |
| Isatin-Schiff's base/Chalcone Hybrid (Compound 8b) | MCF-7, HepG-2, HCT-116 | 0.68 - 5.85 | researchgate.net |
| Isatin-Schiff's base/Chalcone Hybrid (Compound 2b) | MCF-7, HepG-2, HCT-116 | 0.68 - 5.85 | researchgate.net |
| Bis-Schiff base (Compound 3b) | HepG2 | ~4.23 | nih.gov |
| Isatin Hydrazone Mixture Library | K562 (Leukemia) | Low micromolar range | nih.gov |
| 5-Methylisatin Schiff Base (Compound 17f) | MCF-7 | (2.1-fold more potent than Sunitinib) | nih.gov |
This table is interactive and represents a selection of reported data.
Structure-activity relationship (SAR) studies indicate that substitutions on the isatin ring, such as at the N1 or C5 positions, significantly impact cytotoxicity. For example, the introduction of a 5-methyl group on the isatin ring was found to be effective against HCT116 colon cancer cells. nih.gov The nature of the amine condensed with isatin is also crucial; combinatorial libraries of isatin Schiff bases formed from various hydrazides have shown that the choice of this component dramatically influences antiproliferative potency. nih.gov
In Vitro Evaluation of Antimicrobial and Antifungal Efficacy
The antimicrobial properties of isatin Schiff bases have been extensively evaluated. The imine group is considered critical for their biological function, potentially interfering with microbial cell processes through hydrogen bonding with active centers of cellular constituents. sysrevpharm.org
Derivatives have been tested against a range of Gram-positive and Gram-negative bacteria. In one study, newly synthesized N-benzylisatin Schiff bases showed moderate antibacterial activity at a concentration of 5mg/mL against several bacterial strains, though they were inactive against Klebsiella pneumoniae. sysrevpharm.org Another study found that certain isatin Schiff base chalcone derivatives possessed potent activity against four bacterial species at concentrations of 25, 50, and 100 μg/ml. semanticscholar.org Metal complexes of isatin Schiff bases often exhibit enhanced antimicrobial activity compared to the ligands alone, with some showing zones of inhibition between 11-25 mm. jocpr.com
Regarding antifungal activity, the results are more varied. Some studies report potent activity, with Mannich bases of 5-methoxy isatin derivatives being particularly active against Candida albicans. uobaghdad.edu.iq However, other reports, such as those on N-benzylisatin Schiff bases, found no antifungal activity against C. albicans. sysrevpharm.org SAR studies suggest that 5-halogenation and N-alkylation of the isatin ring can enhance antibacterial activity. nih.gov
| Compound Type | Organism | Activity Metric | Result | Reference |
| Isatin Schiff Bases | Pseudomonas aeruginosa | MIC | 78 μg/mL | researchgate.net |
| N-Benzylisatin Schiff Bases | Various Bacteria | Concentration for Activity | 5 mg/mL | sysrevpharm.org |
| Isatin Schiff Base Metal Complexes | Various Bacteria | Zone of Inhibition | 11-25 mm | jocpr.com |
| Mannich bases of 5-methoxy isatin | Candida albicans | Potency | Highly Active | uobaghdad.edu.iq |
| N-Benzylisatin Schiff Bases | Candida albicans | Activity | Inactive | sysrevpharm.org |
This table is interactive and showcases a range of antimicrobial findings.
Enzyme Inhibition Studies and Mechanistic Insights
A key mechanism behind the biological effects of isatin Schiff bases is their ability to inhibit specific enzymes. rsc.org Their structural features allow them to fit into the active sites of various enzymes, disrupting their catalytic activity.
One of the most studied targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis. Several isatin-based Schiff bases have been developed as potent VEGFR-2 inhibitors, a strategy inspired by the approved anticancer drug Sunitinib, which features an oxindole (B195798) core. nih.govresearchgate.net Other targeted enzymes include:
Cholinesterases: Some isatin Schiff bases show selective inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. benthamdirect.com Certain derivatives exhibit potent BChE inhibition with IC50 values in the low micromolar range (e.g., 2.8 ± 0.07 μM). benthamdirect.com
Cyclooxygenases (COX): As potential anti-inflammatory agents, isatin derivatives have been investigated as inhibitors of COX-1 and COX-2. nih.gov
Urease: Various isatin-derived Schiff bases have demonstrated potent inhibition of urease, with some compounds showing significantly better activity than the standard inhibitor, thiourea. researchgate.net
α-Amylase: In the context of anti-diabetic research, isatin-Schiff bases have been evaluated as inhibitors of α-amylase, with some compounds showing good inhibitory percentages. nih.gov
The mechanism of inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme's active site. nih.gov
Receptor Binding Studies and Ligand-Target Interactions
While classical receptor binding assays are less commonly reported for this class of compounds, molecular docking studies provide significant insights into their ligand-target interactions. These in silico methods are routinely used to predict the binding affinity and orientation of isatin Schiff bases within the active sites of target proteins.
For example, docking studies of isatin derivatives into the ATP-binding pocket of VEGFR-2 have shown that these compounds can establish crucial hydrogen bond interactions with key amino acid residues, such as Cys917, similar to known inhibitors. researchgate.net Likewise, docking of anti-inflammatory isatin derivatives into the active sites of COX-1 and COX-2 has helped to explain their selective inhibitory activity. nih.govnih.gov These studies reveal that interactions like hydrogen bonds, hydrophobic interactions, and arene-cation interactions are critical for binding. researchgate.net The results from molecular modeling often correlate well with in vitro enzyme inhibition and cellular activity, providing a rational basis for lead optimization. nih.govnih.gov
In Vivo Pharmacological Investigations in Animal Models (mechanistic focus)
Select isatin Schiff base derivatives have progressed to in vivo testing in animal models to validate their therapeutic potential and elucidate their mechanisms of action in a complex biological system. These studies are crucial for bridging the gap between in vitro activity and potential clinical application. nih.govbohrium.com
Antitumor Activity: A symmetrical bis-Schiff base derivative of isatin, compound 3b, which showed potent in vitro cytotoxicity, was evaluated in a HepS tumor-bearing mouse model. The compound significantly inhibited tumor growth at a dose of 40 mg/kg, an effect consistent with its in vitro data. Mechanistic investigation in this study revealed that the compound interfered with mitosis and induced apoptosis. nih.gov
Anti-inflammatory Activity: New isatin derivatives have been screened for in vivo anti-inflammatory effects using the carrageenan-induced paw edema model in rats. nih.govnih.gov Compounds with chloro and bromo substitutions on the isatin ring demonstrated significant edema reduction, with one derivative showing 65% inhibition, comparable to the standard drug indomethacin. These in vivo results correlated well with in silico docking studies against the COX-2 enzyme. nih.gov
These animal model studies confirm that isatin Schiff bases can exert significant pharmacological effects in vivo, often through mechanisms observed at the cellular level, such as cell cycle arrest and apoptosis induction. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net Several QSAR studies have been conducted on isatin Schiff bases to identify the key structural features (descriptors) that govern their antiproliferative and antimicrobial activities. nih.govresearchgate.netjournaljpri.com
These models use various descriptors, including steric, electronic, hydrophobic, and topological parameters. For instance, a QSAR analysis of isatin Schiff bases for antibacterial activity against Klebsiella pneumoniae found that molecules with higher hydrophobicity and a lower dipole moment were more active. researchgate.net For anticancer activity, different QSAR models have been developed that correlate structural properties with cytotoxicity against cell lines like MCF-7. journaljpri.com These studies help in understanding the mechanism of action and in the rational design of new, more potent analogs by predicting their activity before synthesis. researchgate.net Robust 2D-QSAR studies have successfully supported the biological data obtained for isatin-based Schiff bases targeting VEGFR-2. nih.gov
Elucidation of Molecular Pathways and Cellular Mechanisms of Action
Research into the molecular mechanisms of Benzylideneaminoisatin and its analogs has revealed their ability to modulate several key cellular pathways, leading to their observed biological effects.
Apoptosis Induction: A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. Active isatin Schiff bases have been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2. researchgate.net They can also activate executioner caspases, like caspase-3, which are critical for the final stages of apoptosis. researchgate.netnih.gov
Cell Cycle Arrest: Many of these compounds exert their antiproliferative effects by halting the cell cycle at specific phases, preventing cancer cells from dividing. For example, some derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.govbohrium.com This is often associated with the downregulation of key regulatory proteins like cyclin B1 and cdc2. nih.gov
Inhibition of Signaling Pathways: As noted in the enzyme inhibition section, these compounds can block critical signaling pathways. By inhibiting receptor tyrosine kinases like VEGFR-2, they can disrupt downstream signaling required for angiogenesis, cell proliferation, and survival. nih.gov
Microtubule Destabilization: Some N-substituted isatins are known to bind to the colchicine (B1669291) binding site on β-tubulin, which inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and suppresses tumor cell growth. researchgate.net
These mechanistic insights underscore the multi-target nature of isatin-based compounds and provide a solid foundation for their further development as therapeutic agents.
Emerging Applications in Materials Science and Nanotechnology Research
Integration into Functional Polymeric Materials
The incorporation of Benzylideneaminoisatin into polymer matrices is a promising strategy for developing functional polymeric materials with tailored properties. The inherent characteristics of the this compound unit, such as its rigidity, planarity, and potential for hydrogen bonding, can significantly influence the thermal, mechanical, and optical properties of the resulting polymers.
Researchers are exploring the synthesis of novel polyamides and other polymers containing the this compound moiety within their backbone or as a pendant group. These modifications aim to enhance thermal stability, improve mechanical strength, and introduce specific functionalities. For instance, the introduction of the isatin (B1672199) group can increase the glass transition temperature of polymers, making them suitable for high-temperature applications. Furthermore, the Schiff base linkage (-CH=N-) in this compound can be a site for further chemical modifications, allowing for the fine-tuning of the polymer's properties or the attachment of other functional molecules.
Table 1: Potential Effects of Integrating this compound into Polymeric Materials
| Property | Potential Enhancement with this compound | Rationale |
| Thermal Stability | Increased | The rigid and aromatic structure of the isatin and benzylidene groups can increase the polymer's resistance to thermal degradation. |
| Mechanical Strength | Improved | The planar structure and potential for intermolecular hydrogen bonding can lead to stronger polymer chains and improved mechanical performance. |
| Solubility | Modified | The introduction of the polar isatin and amino groups can alter the solubility of the polymer in various organic solvents. |
| Optical Properties | Tunable | The chromophoric nature of the this compound unit can impart or modify the color and photophysical properties of the polymer. |
| Chemical Reactivity | Enhanced | The imine bond and other functional groups can serve as reactive sites for cross-linking or post-polymerization modifications. |
While direct research on polymers exclusively containing this compound is emerging, studies on related structures provide valuable insights. For example, the synthesis of polyamides from diamines containing similar amide linkages has demonstrated the potential to create materials with high thermal stability and good mechanical properties, suitable for applications in aerospace and microelectronics.
Applications in Organic Optoelectronics and Sensing Devices
The unique electronic and photophysical properties of this compound and its derivatives make them attractive candidates for applications in organic optoelectronics and sensing devices. The extended π-conjugation system within the molecule allows for the absorption and emission of light, a fundamental requirement for many optoelectronic applications.
Derivatives of this compound are being investigated for their potential use as active materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices. The ability to tune the electronic properties through chemical modification of the benzylidene or isatin rings allows for the optimization of their performance in these devices. For example, introducing electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color of emitted light or the efficiency of charge separation.
In the realm of sensing, the Schiff base moiety of this compound can act as a recognition site for various analytes. The interaction of a target molecule or ion with this site can lead to a change in the compound's photophysical properties, such as fluorescence or color, providing a basis for a sensing mechanism.
Role in the Synthesis of Nanoparticles for Research Applications
In the field of nanotechnology, this compound and its Schiff base analogues are finding utility as capping agents or precursors in the synthesis of nanoparticles. Capping agents play a crucial role in controlling the size, shape, and stability of nanoparticles during their formation, preventing their aggregation and ensuring their desired properties.
Schiff bases, including structures similar to this compound, can act as effective capping agents for the synthesis of metal nanoparticles, such as silver nanoparticles ekb.egresearchgate.netekb.eg. The nitrogen and oxygen atoms in the Schiff base can coordinate with the metal ions, forming a protective layer around the growing nanoparticle. This coordination not only stabilizes the nanoparticles but can also influence their structural properties ekb.egresearchgate.netekb.eg. The use of such organic molecules as capping agents is a key strategy in the "green synthesis" of nanoparticles, offering an alternative to traditional chemical methods.
The general significance of capping agents in nanoparticle synthesis is well-established, as they prevent over-growth and coagulation, leading to stable and well-dispersed nanoparticles nih.gov. The choice of capping agent is critical as it can impact the physicochemical and biological behavior of the nanoparticles nih.gov.
Development of Chemo-Sensors and Biosensors
The development of highly sensitive and selective chemo-sensors and biosensors is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. This compound derivatives are emerging as promising candidates for the design of such sensors due to their inherent fluorescent properties and their ability to interact with specific analytes.
The Schiff base linkage in this compound can act as a binding site for metal ions. Upon complexation with a metal ion, the electronic structure of the molecule can be perturbed, leading to a noticeable change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response forms the basis of a chemo-sensor for the detection of specific metal ions. For instance, a biphenyl-containing amido Schiff base derivative has been shown to act as a turn-on fluorescent chemosensor for Al³⁺ and Zn²⁺ ions rsc.org. The design of such sensors often involves creating a system where the fluorophore and the binding site are in close proximity, allowing for efficient signal transduction upon analyte binding chemisgroup.usresearchgate.net.
While the direct application of this compound in biosensors is still an area of active research, the principles of molecular recognition and signal transduction are transferable. By functionalizing the this compound core with specific biorecognition elements, such as enzymes or antibodies, it may be possible to develop biosensors for the detection of biologically relevant molecules. The design of biosensors is a multifaceted process that considers factors like ligand specificity, sensitivity, and the mode of output mdpi.com.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation and purification of Benzylideneaminoisatin from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely used for these purposes.
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and for its isolation. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds having longer retention times. A validated RP-HPLC method provides a reliable means to quantify the purity of a sample and to detect any impurities.
Method Parameters and Validation:
A typical RP-HPLC method for the analysis of isatin (B1672199) derivatives, adaptable for this compound, would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative HPLC Method Parameters for this compound Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Illustrative Validation Data for a Hypothetical HPLC Method
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
This data is representative for a validated HPLC method for a compound similar to this compound.
GC-MS is a powerful technique for the identification and characterization of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization might be necessary to increase volatility. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Key fragmentation pathways for Schiff bases often involve cleavage at the imine bond and within the heterocyclic ring system.
Expected Fragmentation Pattern:
Analysis of the mass spectrum would likely reveal fragments corresponding to the isatin moiety and the benzylidene moiety. The interpretation of these fragments helps in the structural elucidation of the parent compound and any potential impurities.
Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Temperature | 250 °C |
| Oven Program | Ramped temperature program |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Molecular Ion Peak (M+) | Expected m/z corresponding to C₁₅H₁₀N₂O |
| Key Fragment Ions | Fragments corresponding to the isatin and benzylidene groups |
Spectrophotometric Methods for Quantitative Analysis in Research Matrices
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, with its extended conjugated system, is expected to exhibit strong UV-Vis absorbance, making this technique suitable for its quantification in various research matrices.
A quantitative spectrophotometric method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Method Development and Validation:
The development of a spectrophotometric method for this compound would involve selecting a suitable solvent in which the compound is stable and exhibits good absorbance. The absorption spectrum would be recorded to determine the λmax. The method would then be validated for linearity, accuracy, precision, LOD, and LOQ. For isatin itself, a validated UV-Visible spectrophotometric method has been developed with an absorption maximum at 295 nm in methanol and a linearity range of 5-25 µg/mL. A similar approach can be applied to this compound.
Illustrative Spectrophotometric Method Parameters and Validation Data
| Parameter | Value |
| Solvent | Methanol or Ethanol (B145695) |
| Wavelength of Maximum Absorption (λmax) | Expected in the UV-Vis region (e.g., ~300-400 nm) |
| Linearity Range | e.g., 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Molar Absorptivity (ε) | To be determined experimentally |
This data is representative for a validated spectrophotometric method for a compound similar to this compound.
Electrochemical Methods for Redox Behavior Studies
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of electroactive compounds like this compound. CV provides information about the oxidation and reduction potentials of a molecule and the nature of the electron transfer processes (reversible, quasi-reversible, or irreversible).
Studies on isatin and its Schiff base derivatives have shown that these compounds are electrochemically active. The electrochemical behavior of isatin itself reveals a pH-dependent oxidation and an irreversible reduction. For isatin-3-hydrazone derivatives, which are structurally related to this compound, cyclic voltammetry has shown an irreversible reduction peak, which is diffusion-controlled.
Experimental Setup and Expected Behavior:
A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram would show peaks corresponding to the reduction and/or oxidation of the compound.
The reduction of the imine (-C=N-) bond in the Schiff base is a likely electrochemical process. The potential at which this occurs and the characteristics of the voltammetric wave can provide insights into the electronic properties of the molecule.
Illustrative Cyclic Voltammetry Data for an Isatin Schiff Base Derivative
| Parameter | Observation |
| Solvent/Supporting Electrolyte | e.g., DMF / 0.1 M TBAPF₆ |
| Working Electrode | Glassy Carbon Electrode |
| Scan Rate | e.g., 100 mV/s |
| Redox Process | Irreversible reduction |
| Cathodic Peak Potential (Epc) | Dependent on the specific structure and conditions |
| Nature of the Process | Diffusion-controlled |
This data is based on published studies of similar isatin Schiff base derivatives and is illustrative for this compound.
Future Perspectives and Unexplored Research Avenues
Development of Novel Green Synthetic Strategies
The principles of green chemistry are increasingly shaping the future of chemical synthesis, emphasizing the need for environmentally benign and sustainable methods. For Benzylideneaminoisatin and its derivatives, future research will undoubtedly focus on the development of novel green synthetic strategies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Current research has already demonstrated the feasibility of microwave-assisted organic synthesis for isatin (B1672199) Schiff bases, a greener alternative to conventional heating methods that often leads to drastically reduced reaction times and increased yields. mdpi.com Another promising avenue is the exploration of solvent-free reaction conditions. Michael addition reactions of isatin Schiff bases have been successfully carried out in the absence of solvents, offering an efficient and environmentally friendly route to novel derivatives. semanticscholar.org
Future endeavors in this area could explore:
Catalytic Approaches: Investigating the use of reusable and highly efficient catalysts, such as biocatalysts or nanocatalysts, to drive the synthesis of this compound.
Alternative Energy Sources: Expanding the use of alternative energy sources like ultrasound and mechanochemistry to promote reactions.
The following table summarizes potential green synthetic approaches for this compound:
| Green Synthetic Strategy | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |
| Solvent-Free Reactions | Minimized waste, reduced environmental impact, simplified purification. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. |
| Nanocatalysis | High catalytic activity, recyclability of the catalyst. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields. |
| Mechanochemistry | Solvent-free, energy-efficient, potential for novel reactivity. |
Advanced Computational Design of this compound Derivatives with Targeted Properties
The era of rational drug design is heavily reliant on computational tools to predict and optimize the properties of new chemical entities. For this compound, advanced computational design holds the key to unlocking derivatives with precisely tailored biological activities and improved pharmacokinetic profiles.
Techniques such as molecular docking, Density Functional Theory (DFT) calculations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis are already being employed to study isatin-based Schiff bases. nih.gov These methods provide valuable insights into how these molecules interact with biological targets and predict their drug-like properties.
Future research in this domain will likely involve:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design this compound derivatives with high binding affinity and selectivity.
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity to guide the design of new and more potent analogs.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing hybrid computational methods to model complex biological systems and gain a deeper understanding of reaction mechanisms and enzyme inhibition.
This table outlines key computational techniques and their applications in the design of this compound derivatives:
| Computational Technique | Application |
| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein. |
| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity and spectroscopic properties. |
| In Silico ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of drug candidates. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. |
| QM/MM Simulations | Modeling enzymatic reactions and complex biological interactions. |
Discovery of Undiscovered Biological Targets and Mechanisms
The isatin scaffold and its Schiff base derivatives have demonstrated a remarkable diversity of biological activities, suggesting that they may interact with a wide range of biological targets. A significant future research direction will be the identification of novel, undiscovered biological targets and the elucidation of the underlying mechanisms of action for this compound and its analogs.
Recent studies on isatin-based Schiff bases have revealed their potential as multi-target agents, exhibiting antioxidant, anti-diabetic, anti-Alzheimer's, and anti-arthritic activities. nih.govrsc.orgfigshare.com This multi-target approach is a powerful strategy in the development of therapies for complex diseases.
Future investigations should focus on:
Target Identification Studies: Employing techniques such as chemical proteomics and affinity chromatography to identify the specific protein targets of this compound.
Pathway Analysis: Investigating the effects of this compound on cellular signaling pathways to understand its mechanism of action at a systems level.
Exploration of New Therapeutic Areas: Screening this compound derivatives against a broader range of diseases to uncover new therapeutic applications.
The following table highlights some of the known and potential biological targets for isatin-based compounds:
| Biological Target Class | Potential Therapeutic Application |
| Kinases | Anticancer, Anti-inflammatory |
| Proteases | Antiviral, Antiparasitic |
| Oxidative Stress Pathways | Neurodegenerative diseases, Cardiovascular diseases |
| Cholinesterases | Alzheimer's disease |
| α-Amylase | Diabetes |
Exploration of New Catalytic Applications for this compound Metal Complexes
Schiff base ligands are well-known for their ability to form stable complexes with a variety of metal ions, and these metal complexes often exhibit interesting catalytic properties. While the catalytic potential of this compound metal complexes remains a largely unexplored frontier, the broader class of Schiff base metal complexes has shown significant promise in catalysis.
Schiff base metal complexes are utilized in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The versatility of the Schiff base ligand allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.
Future research in this area could focus on:
Synthesis and Characterization of Novel Metal Complexes: Preparing a range of this compound metal complexes with different transition metals and characterizing their structural and electronic properties.
Screening for Catalytic Activity: Evaluating the catalytic performance of these complexes in a variety of organic transformations, such as asymmetric synthesis, polymerization reactions, and oxidation of pollutants.
Mechanistic Studies: Investigating the reaction mechanisms of catalyzed reactions to understand the role of the metal complex and to design more efficient catalysts.
Potential catalytic applications for this compound metal complexes are summarized in the table below:
| Catalytic Reaction | Potential Application |
| Asymmetric Synthesis | Production of enantiomerically pure pharmaceuticals and fine chemicals. |
| Oxidation Reactions | Green chemistry applications, such as the oxidation of alcohols and hydrocarbons. |
| Reduction Reactions | Synthesis of amines and other reduced organic compounds. |
| C-C Coupling Reactions | Formation of complex organic molecules. |
| Polymerization | Synthesis of novel polymers with unique properties. |
Expansion into Advanced Functional Materials Research
The unique structural features of this compound, including its extended π-system and potential for intermolecular interactions, make it an intriguing candidate for the development of advanced functional materials. While this area is currently underexplored, the inherent properties of the molecule suggest a range of potential applications in materials science.
Derivatives of similar heterocyclic compounds have been investigated for their use in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Sensors: As chemosensors for the detection of metal ions or anions due to their ability to undergo colorimetric or fluorescent changes upon binding.
Nonlinear Optics: Exhibiting second- or third-order nonlinear optical properties for applications in photonics and optical data storage.
Future research directions could include:
Synthesis of Functionalized Derivatives: Designing and synthesizing this compound derivatives with specific electronic and photophysical properties.
Fabrication and Characterization of Materials: Incorporating these derivatives into thin films, polymers, or nanomaterials and evaluating their performance in various devices.
Computational Modeling of Material Properties: Using theoretical calculations to predict the electronic and optical properties of new materials based on the this compound scaffold.
The table below outlines potential applications of this compound in advanced functional materials:
| Material Application | Potential Function of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material. |
| Organic Field-Effect Transistors (OFETs) | Organic semiconductor. |
| Chemical Sensors | Sensing element for specific analytes. |
| Nonlinear Optical (NLO) Materials | Chromophore for NLO response. |
| Smart Materials | Component of stimuli-responsive polymers or gels. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical and biological research is revolutionizing the process of drug discovery and materials design. For this compound, the integration of AI and ML offers a powerful toolkit for accelerating research and making more informed decisions.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties to develop predictive models. These models can then be used to:
Predict the Biological Activity of Novel Derivatives: Screen virtual libraries of this compound analogs to identify promising candidates for synthesis and testing.
Optimize Molecular Properties: Use generative models to design new molecules with desired properties, such as high potency and low toxicity.
Elucidate Structure-Activity Relationships (SAR): Identify the key molecular features that contribute to a particular biological activity, providing insights for rational design.
The application of AI and ML in this compound research could involve:
Development of QSAR Models: Building quantitative structure-activity relationship models to predict the biological activity of new derivatives.
Virtual Screening: Using machine learning-based scoring functions to rapidly screen large compound libraries.
De Novo Design: Employing deep learning models to generate novel this compound-based structures with optimized properties.
This table summarizes the potential impact of AI and ML on this compound research:
| AI/ML Application | Potential Outcome |
| Predictive Modeling (QSAR) | Rapid identification of potent and selective compounds. |
| Virtual Screening | Cost-effective prioritization of compounds for experimental testing. |
| De Novo Drug Design | Generation of novel and patentable chemical entities with desired properties. |
| ADMET Prediction | Early identification of candidates with favorable pharmacokinetic profiles. |
| Mechanistic Insight | Uncovering complex relationships between chemical structure and biological function. |
Q & A
Q. How can researchers validate the purity of this compound using multiple orthogonal techniques?
- Methodological Answer : Combine melting point analysis, HPLC (≥98% peak area), and -NMR (absence of extraneous peaks). Use Karl Fischer titration for moisture content (<0.5%). Cross-check with X-ray crystallography for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
